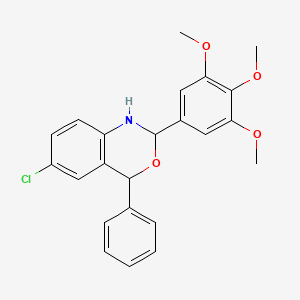![molecular formula C32H27N3O2S2 B11681833 (2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11681833.png)
(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E,5E)-3-ETHYL-5-{2-[(2Z)-3-ETHYL-2H,3H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(4-PHENOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core, naphthothiazole, and phenoxyphenyl groups
准备方法
合成路线和反应条件
该化合物的合成通常涉及多步有机反应。起始原料可能包括萘并[2,1-d][1,3]噻唑衍生物、苯氧基苯基衍生物和乙基取代化合物。关键步骤可能包括:
噻唑烷酮环的形成: 这可能通过涉及硫脲衍生物和α-卤代酮的环化反应实现。
缩合反应: 亚氨基和亚乙基的形成可能涉及在酸性或碱性条件下与适当的醛或酮发生缩合反应。
纯化: 最终化合物将通过重结晶或色谱等技术进行纯化。
工业生产方法
此类复杂分子的工业生产需要优化反应条件,以最大限度地提高产量和纯度。这可能包括:
催化剂: 使用特定催化剂来提高反应速率。
溶剂: 选择有利于所需反应的溶剂。
温度和压力: 控制温度和压力以优化反应条件。
化学反应分析
反应类型
该化合物可以发生多种化学反应,包括:
氧化: 噻唑烷酮环或萘并[2,1-d][1,3]噻唑部分可能在强氧化条件下易于氧化。
还原: 亚氨基可以使用硼氢化钠等还原剂还原为胺。
取代: 苯氧基苯基可能发生亲电或亲核取代反应。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 氢化铝锂或硼氢化钠等试剂。
取代: 条件可能包括使用强酸或碱,或特定催化剂。
主要产物
这些反应的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能产生亚砜或砜,而还原可能产生胺。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建模块。其独特的结构可能使其成为有机合成中宝贵的中间体。
生物学
在生物学领域,噻唑烷酮衍生物以其作为酶抑制剂的潜力而闻名。可以研究该化合物对参与疾病通路的特异性酶的抑制能力。
医学
在医学领域,可以研究该化合物潜在的治疗作用。噻唑烷酮已被研究用于其抗炎、抗菌和抗癌特性。
工业
在工业领域,该化合物可能用于开发新材料或作为化学反应中的催化剂。
作用机制
该化合物的作用机制将取决于其特定的生物学靶标。例如,如果它充当酶抑制剂,它可能会与酶的活性位点结合并阻止底物结合。通过生化测定和分子建模研究来确定所涉及的分子靶标和通路。
相似化合物的比较
类似化合物
噻唑烷二酮: 这些化合物以其抗糖尿病特性而闻名。
萘并[2,1-d][1,3]噻唑: 这些化合物已被研究用于其抗癌和抗菌活性。
苯氧基苯基衍生物: 这些化合物以其在制药和农用化学品中的应用而闻名。
独特性
“(2E,5E)-3-乙基-5-[(2Z)-2-(3-乙基萘并[2,1-d][1,3]噻唑-2(3H)-亚基)亚乙基]-2-[(4-苯氧基苯基)亚氨基]-1,3-噻唑烷-4-酮”的独特性在于其复杂的结构,该结构结合了多个官能团和芳香体系。这种复杂性可能赋予独特的生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C32H27N3O2S2 |
|---|---|
分子量 |
549.7 g/mol |
IUPAC 名称 |
(5E)-3-ethyl-5-[(2Z)-2-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)ethylidene]-2-(4-phenoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H27N3O2S2/c1-3-34-27-19-14-22-10-8-9-13-26(22)30(27)39-29(34)21-20-28-31(36)35(4-2)32(38-28)33-23-15-17-25(18-16-23)37-24-11-6-5-7-12-24/h5-21H,3-4H2,1-2H3/b28-20+,29-21-,33-32? |
InChI 键 |
NBVCFKHHABLIID-OONGZKANSA-N |
手性 SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C\C=C\4/C(=O)N(C(=NC5=CC=C(C=C5)OC6=CC=CC=C6)S4)CC |
规范 SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC=C4C(=O)N(C(=NC5=CC=C(C=C5)OC6=CC=CC=C6)S4)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681756.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681766.png)
![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)

![4-({2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11681788.png)

![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11681809.png)
![dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11681813.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
![N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11681823.png)
